2-Aminobenzene-1,3-dicarboxylic acid trihydrate

MOF synthesis Stoichiometric control Gravimetric formulation

MOF researchers encounter 29.8% stoichiometric error when anhydrous 2-aminoisophthalic acid (MW 181.15) is used interchangeably with the trihydrate (MW 235.19) without mass correction. This crystalline trihydrate eliminates hydration-state ambiguity: • Delivers 1.0 mmol organic linker per 235.2 mg for precise solvothermal MOF synthesis • 6 H-bond donors / 8 acceptors enable water-templated HOF and co-crystal architectures • ≥95% purity with batch-specific CoA (NMR, HPLC, GC) for GLP-adjacent research

Molecular Formula C8H13NO7
Molecular Weight 235.19 g/mol
Cat. No. B13252774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzene-1,3-dicarboxylic acid trihydrate
Molecular FormulaC8H13NO7
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)N)C(=O)O.O.O.O
InChIInChI=1S/C8H7NO4.3H2O/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);3*1H2
InChIKeyGYICMCBNONNFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identifiers and Physicochemical Profile


2-Aminobenzene-1,3-dicarboxylic acid trihydrate (CAS 387358-49-8; MF: C₈H₁₃NO₇; MW: 235.19 g/mol) is the crystalline trihydrate form of 2-aminoisophthalic acid, an aromatic dicarboxylic acid bearing a single ortho-amino substituent [1]. The compound presents as a white crystalline solid that is soluble in water and exhibits predicted acidity (pKa ~4.27) characteristic of aryl carboxylic acids . Key physicochemical properties—including an exact monoisotopic mass of 235.0692 g/mol, 6 hydrogen bond donors, 8 hydrogen bond acceptors, and a topological polar surface area of 104 Ų—distinguish it from the anhydrous parent (C₈H₇NO₄; MW: 181.15 g/mol; 3 HBD; 5 HBA; TPSA: 101 Ų) and from regioisomeric analogs such as 5-aminoisophthalic acid and 2-aminoterephthalic acid . The trihydrate is commercially supplied at ≥95% purity and is utilized as a monomer in specialty polymer synthesis, as a pharmaceutical intermediate, and as an organic linker in the construction of metal-organic frameworks (MOFs) .

Why Generic Substitution Fails in Synthesis


The trihydrate form introduces three molecules of water of crystallization per formula unit, resulting in a molecular weight 29.8% higher than the anhydrous 2-aminoisophthalic acid (235.19 vs. 181.15 g/mol) . This mass discrepancy directly impacts gravimetric formulation accuracy: a reaction protocol calling for 1.0 mmol of anhydrous ligand (181.2 mg) would require 235.2 mg of the trihydrate to achieve equivalent organic linker content—a 54-mg difference that, if uncorrected, introduces a 29.8% stoichiometric error [1]. Beyond mass correction, the trihydrate possesses 6 hydrogen bond donors and 8 hydrogen bond acceptors versus 3 and 5 for the anhydrous form, substantially altering hydrogen-bonding capacity in both solution-phase and solid-state assembly processes . The positional isomerism of the amino group further precludes substitution: 2-aminoisophthalic acid (amino group ortho to both carboxylates) produces coordination geometries fundamentally distinct from 5-aminoisophthalic acid (amino group meta to carboxylates) or 2-aminoterephthalic acid (para-dicarboxylate configuration), as evidenced by divergent MOF architectures and pore characteristics reported in the crystallographic literature [2].

Quantitative Differentiation Evidence vs. Analogs


Stoichiometric Accuracy in Gravimetric Formulation

Procurement of the trihydrate form, with its well-defined water content (3 H₂O per formula unit), enables precise stoichiometric calculations without the uncertainty introduced by variable hydration in nominally 'anhydrous' material. The trihydrate (MW 235.19 g/mol) requires a 29.8% mass correction relative to anhydrous 2-aminoisophthalic acid (MW 181.15 g/mol). For a typical MOF synthesis requiring 1.0 mmol of organic linker, the correct mass is 235.2 mg for the trihydrate versus 181.2 mg for true anhydrous material—an error of 54.0 mg (29.8%) if the forms are interchanged without adjustment .

MOF synthesis Stoichiometric control Gravimetric formulation

Hydrogen-Bonding Capacity in Supramolecular Assembly

The trihydrate introduces three lattice water molecules that serve as additional hydrogen-bond donors and acceptors, increasing the HBD count from 3 (anhydrous) to 6 and the HBA count from 5 to 8 . The topological polar surface area increases from 101 Ų to 104 Ų, reflecting the expanded hydrogen-bonding interface. These additional water-mediated hydrogen-bonding sites can template specific supramolecular architectures during crystallization, as water molecules frequently act as structure-directing agents in hydrogen-bonded organic frameworks (HOFs) and coordination polymer assembly [1].

Crystal engineering Supramolecular chemistry Hydrogen-bonded frameworks

Regioisomeric Control of Framework Dimensionality

The ortho-amino-dicarboxylate configuration of the 2-aminoisophthalate ligand enforces a bent (120°) geometry between carboxylate coordination sites, in contrast to the linear (180°) geometry of 2-aminoterephthalate and the different angular orientation of 5-aminoisophthalate [1]. In a systematic study of isomeric supramolecular complexes, [Cd(NH₂bdc)(bphz)₀.₅]·DMF·H₂O frameworks built with 2-aminobenzenedicarboxylic acid yielded two distinct supramolecular isomers—one flexible (paddle-wheel SBU) and one rigid (μ-oxo-bridged SBU)—demonstrating that the 2-amino-1,3-dicarboxylate configuration uniquely enables isomerism not accessible with 1,4-dicarboxylate or 5-amino-1,3-dicarboxylate regioisomers [2].

MOF topology Coordination polymer Dimensionality control

Commercial Purity Specification Comparison

Commercially, the trihydrate form (CAS 387358-49-8) is typically supplied at ≥95% purity, with batch-specific QC data (NMR, HPLC, GC) available from major suppliers such as Bidepharm and AKSci . In contrast, anhydrous 2-aminoisophthalic acid (CAS 39622-79-2) is routinely available at ≥97–98% purity from multiple vendors, including Apollo Scientific (98%), CymitQuimica (97–98%), and ChemScene (≥97%) . The 2–3 percentage point purity differential reflects the inherent challenge of obtaining high-purity crystalline hydrates versus anhydrous forms and should be factored into procurement specifications for applications requiring >95% organic linker purity.

Purity specification Quality control Procurement decision

Delayed Fluorescence in Diester Derivatives

Diester derivatives of 2-aminoisophthalic acid exhibit aggregation-induced enhanced emission (AIEE) and thermally activated delayed fluorescence (TADF) when dispersed in poly(methyl methacrylate) (PMMA) films, a property arising from the small S₁–T₁ energy gap enabled by intramolecular charge transfer from the amino moiety to the isophthalate core [1]. In 2-methyltetrahydrofuran solution, these diesters are faintly fluorescent (Φ = 0.04–0.08), but in the solid state or PMMA dispersion, they display nanosecond and microsecond lifetime components characteristic of prompt and delayed fluorescence, respectively [1]. This photophysical behavior is scaffold-specific: the ortho-amino arrangement relative to the two carboxylate groups is essential for the observed charge-transfer state; 5-aminoisophthalate or 2-aminoterephthalate diesters would present different donor–acceptor geometries and are not demonstrated to exhibit the same TADF properties.

Delayed fluorescence Aggregation-induced emission Photophysics

Optimal Application Scenarios


Stoichiometrically Precise MOF Synthesis

In solvothermal or hydrothermal MOF syntheses where the metal-to-ligand ratio critically determines framework topology, crystallinity, and porosity, the trihydrate form eliminates the hydration-state ambiguity inherent to 'anhydrous' lots that may have adsorbed variable atmospheric moisture during storage. Using the trihydrate at 235.2 mg/mmol (versus 181.2 mg/mmol for anhydrous) ensures that exactly 1.0 mmol of organic linker is delivered per formulation, avoiding the 29.8% stoichiometric error that would result from form interchange without mass correction . This is particularly relevant for MOFs such as the isomeric [Cd(NH₂bdc)(bphz)₀.₅]·DMF·H₂O system, where framework flexibility versus rigidity depends on precise metal-to-ligand stoichiometry and SBU formation .

Crystal Engineering with Water-Mediated Templating

The trihydrate provides three lattice water molecules that contribute 3 additional hydrogen bond donors and 3 additional hydrogen bond acceptors beyond the anhydrous form . These water-mediated hydrogen-bonding sites can serve as structure-directing agents in hydrogen-bonded organic frameworks (HOFs), co-crystal design, and coordination polymer assembly where water molecules template specific pore architectures or interpenetration modes. Researchers seeking to reproduce or extend known 2-aminoisophthalate-based crystal structures—such as the monoclinic C2/c lattice characterized by Cai et al. (2020)—should procure the trihydrate when the synthetic protocol explicitly employs the hydrated starting material .

Aggregation-Induced Delayed Fluorescence Emitters

The 2-aminoisophthalate scaffold, when converted to diester derivatives, exhibits aggregation-induced enhanced emission (AIEE) and thermally activated delayed fluorescence (TADF) with dual-component emission lifetimes spanning nanoseconds to microseconds in PMMA film dispersions . This photophysical behavior is scaffold-specific and depends on intramolecular charge transfer from the ortho-amino group to the isophthalate diester core. Research groups developing organic TADF emitters, oxygen-sensitive luminescent probes, or time-gated detection systems for bioimaging should specifically procure 2-aminoisophthalic acid (as the trihydrate or anhydrous form) as the synthetic precursor to the active diester luminophores .

Pharmaceutical and Polymer Intermediate Production

The trihydrate is supplied with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC characterization data from vendors such as Bidepharm, enabling traceable quality assurance for GLP/GMP-adjacent research applications . For the synthesis of anthranilic (isophthalic) acid ester derivatives with biological, agrochemical, fungicidal, or insecticidal activities, or for incorporation as a monomer in specialty polyamide syntheses, the trihydrate's defined water content simplifies formulation calculations relative to anhydrous material of uncertain hydration state .

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